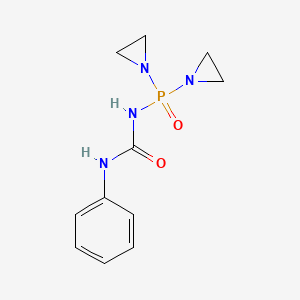
C 73 (Pharmaceutical)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- is a chemical compound known for its unique structure and properties It contains a urea backbone with bis(1-aziridinyl)phosphinyl and phenyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- typically involves the reaction of phenyl isocyanate with bis(1-aziridinyl)phosphinyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aziridinyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The aziridinyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA function. This mechanism is the basis for its potential biological and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-(4-methyl-3-nitrophenyl)
- Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-(4-chlorophenyl)
Uniqueness
Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- is unique due to its specific substitution pattern and the presence of both aziridinyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
3143-89-3 |
|---|---|
Formule moléculaire |
C11H15N4O2P |
Poids moléculaire |
266.24 g/mol |
Nom IUPAC |
1-[bis(aziridin-1-yl)phosphoryl]-3-phenylurea |
InChI |
InChI=1S/C11H15N4O2P/c16-11(12-10-4-2-1-3-5-10)13-18(17,14-6-7-14)15-8-9-15/h1-5H,6-9H2,(H2,12,13,16,17) |
Clé InChI |
NWJZWHGSBTVTGM-UHFFFAOYSA-N |
SMILES |
C1CN1P(=O)(NC(=O)NC2=CC=CC=C2)N3CC3 |
SMILES canonique |
C1CN1P(=O)(NC(=O)NC2=CC=CC=C2)N3CC3 |
Synonymes |
C 73 C 73 (pharmaceutical) C-73 N-diethyleneimidophosphonyl-N-phenylurea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















